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molecular formula C9H6BrClN2 B8770092 5-Bromo-7-chloroquinolin-8-amine CAS No. 1215767-85-3

5-Bromo-7-chloroquinolin-8-amine

Cat. No. B8770092
M. Wt: 257.51 g/mol
InChI Key: KXURWWAXSORLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436015B2

Procedure details

To a suspension of 8-amino-5-bromo-7-chloroquinoline (700 mg, 2.72 mmol) in water (27 mL) at 0° C. was added concentrated sulfuric acid until the solid was mostly dissolved and the solution was a bright yellow. A solution of NaNO2 (375 mg, 5.44 mmol) in water (7 mL) was added dropwise to the stirring quinoline solution. After stirring at 0° C. for an additional 15 minutes, the cold solution was slowly added to stirring H3PO2 (6.5 mL, 54 mmol) at 65° C. Following complete addition of the cold solution, the mixture continued to be stirred at 65° C., and additional H3PO2 was added until the solution became colorless and no additional product formation was observed by LC/MS. Upon completion, the mixture was allowed to cool to room temperature, neutralized with 1M NaOH (aq), then extracted twice with EtOAc. The combined organics were washed with water (2×50 mL) then saturated NaCl (aq) (50 mL). The organics were dried over Na2SO4, filtered, then concentrated. The residue was purified by silica gel chromatography eluting with 0-5% EtOAc/hexanes to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 8.95 (dd, J=1.4, 4.1 Hz, 1H), 8.50 (d, J=8.5 Hz, 1H), 8.10 (d, =0.9 Hz, 1H), 7.83 (d, J=1.8 Hz, 1H), 7.52 (dd, J=4.1, 8.5 Hz, 1H); LC6: 3.90 min. (M+H) 244.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
375 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Cl:13])=[CH:4][C:5]([Br:12])=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.S(=O)(=O)(O)O.N([O-])=O.[Na+].N1C2C(=CC=CC=2)C=CC=1.O[PH2]=O.[OH-].[Na+]>O>[Br:12][C:5]1[CH:4]=[C:3]([Cl:13])[CH:2]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
NC=1C(=CC(=C2C=CC=NC12)Br)Cl
Name
Quantity
27 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
375 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6.5 mL
Type
reactant
Smiles
O[PH2]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[PH2]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was mostly dissolved
ADDITION
Type
ADDITION
Details
the cold solution was slowly added
ADDITION
Type
ADDITION
Details
addition of the cold solution
STIRRING
Type
STIRRING
Details
to be stirred at 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-5% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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